molecular formula C11H11N3O2 B2887266 4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-73-4

4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2887266
CAS RN: 338777-73-4
M. Wt: 217.228
InChI Key: KJEBLRAXKOYFBR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Pharmaceutical Research

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to forming Schiff bases , which are integral in creating a range of therapeutic agents. For instance, it can be used to develop compounds with potential antidepressant and analgesic properties, similar to other secondary amines .

Agrochemical Development

Secondary amines, such as those derived from this compound, are essential in the creation of agrochemicals . These include pesticides and herbicides, where the compound’s ability to form stable and biologically active derivatives is highly beneficial .

Dye Synthesis

The compound serves as a precursor in the synthesis of azo dyes . Its molecular structure allows for the introduction of azo groups, which are crucial for the vibrant colors and stability of these dyes .

Supramolecular Chemistry

The ability of this compound to form intermolecular hydrogen bonds makes it an interesting candidate for the study of supramolecular structures . These structures have implications in the development of new materials and nanotechnology .

properties

IUPAC Name

4-[(4-methoxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-10-4-2-9(3-5-10)12-6-8-7-13-14-11(8)15/h2-7H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUJFMPPQZKWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CNNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

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